1-[(4-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group, a 4-chlorophenylmethanesulfonyl group, and a 2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the 4-Chlorophenylmethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the 2-Fluorophenyl Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and fluorophenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
- 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE
- 1-[(4-METHOXYPHENYL)METHANESULFONYL]-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE
Comparison:
- Uniqueness: The presence of the 4-chlorophenylmethanesulfonyl group and the 2-fluorophenyl group in 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE imparts unique chemical and biological properties compared to its analogs.
- Chemical Properties: Differences in substituents can lead to variations in reactivity, solubility, and stability.
- Biological Activity: Subtle changes in the chemical structure can significantly impact the compound’s biological activity and therapeutic potential.
Properties
Molecular Formula |
C19H20ClFN2O3S |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(2-fluorophenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H20ClFN2O3S/c20-16-9-7-14(8-10-16)13-27(25,26)23-11-3-4-15(12-23)19(24)22-18-6-2-1-5-17(18)21/h1-2,5-10,15H,3-4,11-13H2,(H,22,24) |
InChI Key |
QIPLSCJIMUSYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.